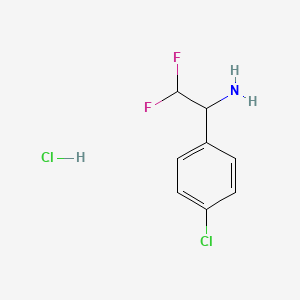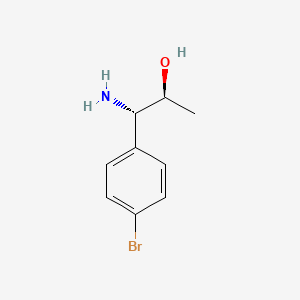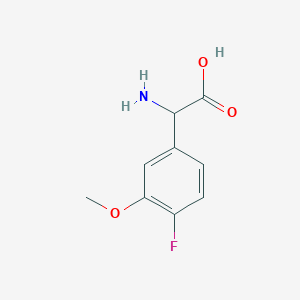
3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione is a synthetic organic compound characterized by the presence of a fluorinated phenyl ring and an imidazolidine-2,4-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione typically involves multiple steps. One common method includes the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with 1,5,5-trimethylhydantoin under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorinated phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The fluorinated phenyl ring enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The imidazolidine-2,4-dione core may also play a role in stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanol
- 4-(Trifluoromethyl)phenol
- 3-(Trifluoromethyl)phenol
Uniqueness
Compared to similar compounds, 3-(4-Fluoro-3-(trifluoromethyl)phenyl)-1,5,5-trimethylimidazolidine-2,4-dione stands out due to its unique combination of a fluorinated phenyl ring and an imidazolidine-2,4-dione core. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H12F4N2O2 |
|---|---|
Peso molecular |
304.24 g/mol |
Nombre IUPAC |
3-[4-fluoro-3-(trifluoromethyl)phenyl]-1,5,5-trimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C13H12F4N2O2/c1-12(2)10(20)19(11(21)18(12)3)7-4-5-9(14)8(6-7)13(15,16)17/h4-6H,1-3H3 |
Clave InChI |
YGLYJJBFBZTIOK-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=O)N1C)C2=CC(=C(C=C2)F)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



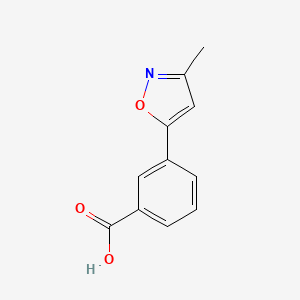


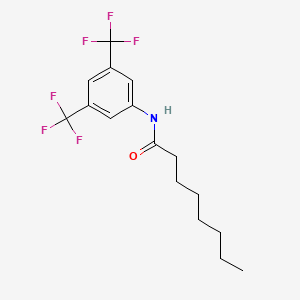


![3-Bromo-6,8-difluoroimidazo[1,2-A]pyridine](/img/structure/B13040765.png)
